Anti-PIKFyve

Biochemical Assay Enzymatic Inhibition Drug Discovery

Selecting the optimal PIKfyve inhibitor is critical for unambiguous data interpretation. Clinical benchmark Apilimod provides a translational reference, while next-generation probes like SGC-PIKFYVE-1 and PIKfyve-IN-4 (Compound 40) are engineered for exceptional sub-nanomolar potency and kinome-wide selectivity, minimizing confounding off-target effects. For oncology-focused studies, WX8 demonstrates superior cancer-selective activity. Choose based on your specific assay endpoint to ensure robust, reproducible results.

Molecular Formula
Molecular Weight
Cat. No. B1191884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-PIKFyve
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-PIKFyve Inhibitors: Core Potency and Clinical Benchmark Data for Scientific Procurement


Anti-PIKFyve inhibitors are a class of small molecules that selectively target the phosphoinositide kinase PIKfyve (also known as PIP5K3), a key enzyme in endosomal trafficking and autophagy. Apilimod is the most clinically advanced compound, with established potency against PIKfyve (IC50 = 14 nM) [1] and extensive validation in preclinical and clinical studies for indications such as B-cell non-Hodgkin lymphoma, Crohn's disease, and COVID-19 [2]. Its commercial availability as a research tool is well-documented . However, the landscape of PIKfyve inhibitors includes several other compounds with distinct potency, selectivity, and pharmacokinetic profiles, making informed selection critical.

Why Anti-PIKFyve Inhibitors Are Not Interchangeable: A Quantitative Rationale for Targeted Selection


Despite sharing a common nominal target, PIKfyve inhibitors exhibit profound differences in their quantitative biochemical potency, kinome-wide selectivity, and functional cellular activity. Apilimod, the clinical benchmark, has well-characterized limitations including unexpectedly low plasma levels and clinical trial failures in some indications [1]. In contrast, research tool compounds like YM201636, while useful in vitro, show significant off-target effects on Class IA PI3K (p110α IC50 = 3.3 μM) [2] and impair insulin-stimulated glucose uptake (IC50 = 54 nM) [3], raising concerns for metabolic studies. Newer probes like SGC-PIKFYVE-1 and compound 40 (PIKfyve-IN-4) have been engineered for sub-nanomolar cellular potency and exceptional kinome-wide selectivity [4], making them superior tools for in vivo and cell-based assays. Simply substituting one PIKfyve inhibitor for another without considering these quantified differences risks confounding experimental outcomes and misinterpreting biological roles.

Quantitative Differentiation Guide for Anti-PIKFyve Inhibitor Selection


Biochemical Potency: Apilimod vs. Next-Generation Inhibitors (IC50 Comparison)

Apilimod's biochemical potency (IC50 = 14 nM) serves as a clinical benchmark [1]. However, next-generation inhibitors demonstrate significantly higher potency. APY0201 is ~2.7-fold more potent (IC50 = 5.2 nM) [2], while SGC-PIKFYVE-1 and its optimized analog, compound 40 (PIKfyve-IN-4), exhibit sub-nanomolar IC50 values of 6.9 nM and 0.60 nM, respectively [3]. This represents a >23-fold improvement in biochemical potency for compound 40 over the clinical standard Apilimod.

Biochemical Assay Enzymatic Inhibition Drug Discovery

Kinome-Wide Selectivity: Apilimod, SGC-PIKFYVE-1, and Compound 40 (S10 Profiling)

Kinome-wide selectivity, as measured by the S10(1 μM) value (percentage of kinases with <10% of control activity at 1 μM), is a critical differentiator. Apilimod demonstrates excellent selectivity with an S10 = 0.002 (0.2%) [1]. SGC-PIKFYVE-1 maintains a similarly high level of selectivity with an S10 = 0.02 (2%) against a panel of 403 wild-type kinases [2]. Its optimized analog, compound 40, is reported to have even better in-cell selectivity, confirming its status as an advanced chemical probe [3]. This is a marked improvement over the first-generation inhibitor YM201636, which is known to potently inhibit p110α (IC50 = 3.3 μM) and other kinases [4].

Selectivity Profiling Off-Target Effects Kinome Screen

Cellular Activity and Cancer Selectivity: WX8 vs. YM201636 in Melanoma Cells

In functional cellular assays, WX8 exhibits potent, cancer-selective antiproliferative activity. In A375 melanoma cells, WX8 has an IC50 of 48 nM [1]. This is significantly more potent than YM201636 (A375 IC50 = 119 nM) and lysosomal inhibitors chloroquine (1.7 μM) and hydroxychloroquine (1.9 μM) . Crucially, WX8 shows >200-fold selectivity for cancer cells over non-cancer cells (IC50 >10 μM in 293T and HFF cells), a property not shared by YM201636, which also impairs insulin-dependent glucose uptake in non-transformed cells [2].

Antiproliferation Cancer Cell Lines Selectivity Index

Clinical and In Vivo Applicability: Apilimod's Mixed Record vs. Next-Generation Probes

Apilimod is the only PIKfyve inhibitor with extensive clinical data, having been evaluated in trials for Crohn's disease, rheumatoid arthritis, and B-cell non-Hodgkin lymphoma [1]. However, its development has been hampered by unexpectedly low plasma levels and a failure to demonstrate efficacy in some trials [2]. This has spurred the development of next-generation probes like SGC-PIKFYVE-1 and compound 40, which have been engineered for improved in vivo stability and oral bioavailability [3]. Compound 40, for example, demonstrates good systemic tolerability and a long half-life, making it an ideal candidate for in vivo studies .

Clinical Trials In Vivo Pharmacology Pharmacokinetics

Optimal Application Scenarios for Anti-PIKFyve Inhibitors Based on Quantitative Evidence


In Vitro Mechanistic Studies Requiring High Confidence in Target Engagement

For studies where the primary goal is to unambiguously link a phenotype to PIKfyve inhibition, the next-generation probes SGC-PIKFYVE-1 or compound 40 (PIKfyve-IN-4) are the optimal choice. Their sub-nanomolar cellular potency and exceptional kinome-wide selectivity (S10 = 0.02 for SGC-PIKFYVE-1) [1] minimize the risk of confounding off-target effects, ensuring that observed biological changes are due to PIKfyve inhibition.

Translational Oncology Research Focusing on Autophagy-Dependent Cancer Cells

For studies investigating the therapeutic potential of PIKfyve inhibition in cancer, WX8 is a superior tool compound. Its demonstrated cancer-selective antiproliferative activity (IC50 = 48 nM in A375 melanoma cells, with >200-fold selectivity over non-cancer cells) [2] makes it highly relevant for oncology-focused research, unlike the less selective YM201636 [3].

In Vivo Pharmacodynamic and Efficacy Studies

For in vivo experiments requiring sustained target engagement, the optimized probe compound 40 (PIKfyve-IN-4) is recommended. It has been specifically developed to address the pharmacokinetic limitations of Apilimod, demonstrating good systemic tolerability, oral bioavailability, and a long half-life in preclinical models .

Clinical Benchmarking and Comparative Studies

When the research objective is to directly compare findings with existing clinical data or to validate new PIKfyve-dependent biology in a clinically relevant context, Apilimod remains the essential reference compound. It is the only PIKfyve inhibitor with a substantial body of published clinical trial data for multiple disease indications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-PIKFyve

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.